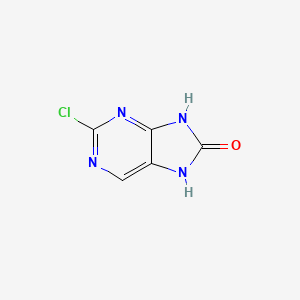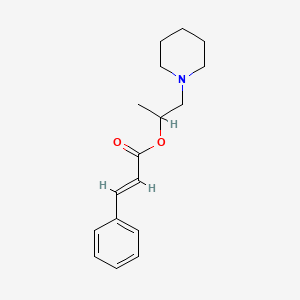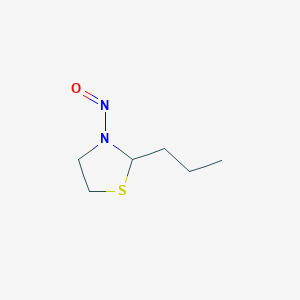
3-Nitroso-2-propyl-1,3-thiazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitroso-2-propyl-1,3-thiazolidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its five-membered ring structure. This compound is part of the thiazolidine family, which is known for its diverse biological and pharmacological properties. The presence of the nitroso group at the third position and the propyl group at the second position makes this compound unique and potentially useful in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitroso-2-propyl-1,3-thiazolidine typically involves the reaction of 2-propyl-1,3-thiazolidine with nitrosating agents. One common method is the reaction of 2-propyl-1,3-thiazolidine with sodium nitrite in the presence of an acid, such as hydrochloric acid, to introduce the nitroso group at the third position. The reaction is usually carried out at low temperatures to prevent decomposition of the nitroso compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-Nitroso-2-propyl-1,3-thiazolidine can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride.
Substitution: The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or aryl halides can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-Nitro-2-propyl-1,3-thiazolidine
Reduction: 3-Amino-2-propyl-1,3-thiazolidine
Substitution: Various substituted thiazolidine derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
3-Nitroso-2-propyl-1,3-thiazolidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-Nitroso-2-propyl-1,3-thiazolidine involves its interaction with specific molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or anticancer activity by inducing apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
3-Nitroso-1,3-thiazolidine: Lacks the propyl group at the second position.
2-Propyl-1,3-thiazolidine: Lacks the nitroso group at the third position.
3-Nitroso-2-methyl-1,3-thiazolidine: Contains a methyl group instead of a propyl group at the second position.
Uniqueness
3-Nitroso-2-propyl-1,3-thiazolidine is unique due to the presence of both the nitroso and propyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile compound in various scientific and industrial applications.
Propiedades
Número CAS |
72505-64-7 |
|---|---|
Fórmula molecular |
C6H12N2OS |
Peso molecular |
160.24 g/mol |
Nombre IUPAC |
3-nitroso-2-propyl-1,3-thiazolidine |
InChI |
InChI=1S/C6H12N2OS/c1-2-3-6-8(7-9)4-5-10-6/h6H,2-5H2,1H3 |
Clave InChI |
JIUODVUHOAAJGK-UHFFFAOYSA-N |
SMILES canónico |
CCCC1N(CCS1)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B14164763.png)
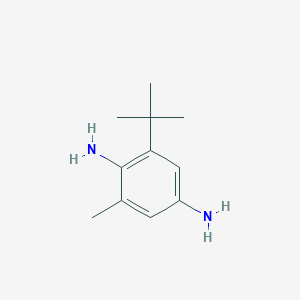
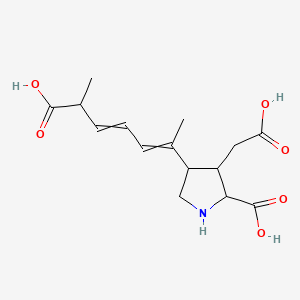
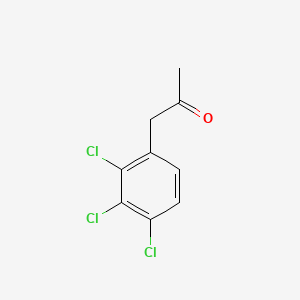

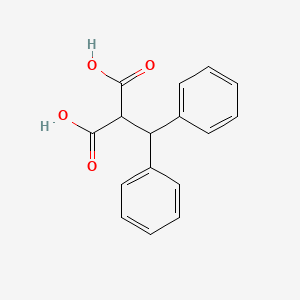

![Tert-butyl 1-benzyl-2,3,3a,4,5,6a-hexahydropyrrolo[2,3-b]pyrrole-6-carboxylate](/img/structure/B14164794.png)
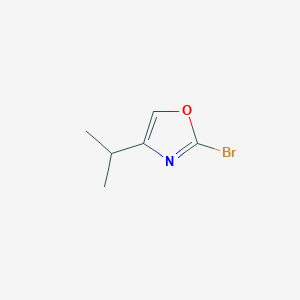


![Dimethyl [(4-methyl-2-nitrophenyl)sulfanyl]carbonodithioimidate](/img/structure/B14164831.png)
